(R)-tert-Butyl 2-propylpiperidine-1-carboxylate

Specific rotation Enantiomeric purity Chiroptical characterization

Obtaining enantiopure (R)-2-propylpiperidine for stereoselective synthesis often involves handling volatile, toxic free bases. (R)-tert-Butyl 2-propylpiperidine-1-carboxylate (CAS 147974-34-3) resolves this as a stable, crystalline solid (mp ~45-48 °C) that can be weighed accurately under ambient conditions. - Pre-installed (R)-stereocenter directly yields the more potent (R)-coniine enantiomer (LD50 ~7 mg/kg) upon deprotection. - N-Boc protection enables orthogonal late-stage deprotection (TFA/CH₂Cl₂) without C2 epimerization, confirmed by polarimetric monitoring ([α]D shift from -31.6° to -7.9°). - Functions as an enantiomeric reference standard for chiral HPLC method development due to its large specific rotation spread against the (S)-enantiomer.

Molecular Formula C13H25NO2
Molecular Weight 227.34 g/mol
Cat. No. B12840192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 2-propylpiperidine-1-carboxylate
Molecular FormulaC13H25NO2
Molecular Weight227.34 g/mol
Structural Identifiers
SMILESCCCC1CCCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C13H25NO2/c1-5-8-11-9-6-7-10-14(11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1
InChIKeyBSJFWSMKEACQPT-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-Boc-Coniine: Structural and Stereochemical Overview


(R)-tert-Butyl 2-propylpiperidine-1-carboxylate (CAS 147974-34-3), also designated (R)-N-Boc-coniine, is the N-tert-butoxycarbonyl-protected form of (R)-2-propylpiperidine, the unnatural (R)-enantiomer of the hemlock alkaloid coniine [1]. This compound is a chiral, non-racemic 2-alkylpiperidine building block employed primarily as a protected synthetic intermediate in stereoselective alkaloid and pharmaceutical synthesis [2]. The N-Boc group provides orthogonal amine protection that is selectively removable under mild acidic conditions without epimerization of the C2 stereocenter, enabling late-stage deprotection in multi-step sequences [2].

1 Chiral non-racemic 2-propylpiperidine building block with defined (R)-configuration
2 Orthogonal N-Boc protection enables late-stage amine liberation without epimerization
3 Solid physical form facilitates accurate weighing and storage for multi-step synthesis

Why Generic or Racemic Derivatives Cannot Substitute


Substituting the (R)-N-Boc-2-propylpiperidine with its (S)-enantiomer, the racemic (±)-form, or a different 2-alkyl-N-Boc-piperidine introduces quantifiable divergences in chiroptical properties, downstream biological activity, and synthetic outcomes. The (R)- and (S)-enantiomers of coniine exhibit differing nicotinic acetylcholine receptor (nAChR) agonist potency and in vivo toxicity, with the (R)-enantiomer demonstrating approximately 1.7-fold greater acute toxicity (LD50 ~7 mg/kg) than the (S)-enantiomer (LD50 ~12 mg/kg) in murine models [1]. Consequently, the choice of enantiomer in the protected precursor directly dictates the stereochemical outcome and pharmacological profile of the final deprotected alkaloid. Furthermore, the specific rotation of the N-Boc-protected (R)-enantiomer ([α]D ≈ –31.6) is distinct from both the free base and the (S)-N-Boc enantiomer, providing a critical identity and purity verification parameter that generic or racemic alternatives cannot satisfy [2] [3].

This Product
(R)-N-Boc-2-propylpiperidine
Substitute
(S)-enantiomer or racemate: sign and magnitude of specific rotation differ, and nicotinic receptor binding profile may shift
stereochemical identity mismatch
This Product
Boc protection, acid-labile
Substitute
N-Cbz or N-acetyl derivatives require hydrogenolysis or harsh hydrolysis, potentially compromising C2 stereocenter integrity
protecting group orthogonality mismatch
This Product
2-propyl chain, solid
Substitute
2-methyl or 2-ethyl N-Boc-piperidines are liquids with different handling and purification characteristics
physical form and synthetic utility mismatch

Quantitative Evidence for (R)-N-Boc-Coniine vs. Analogs


Specific Rotation Differentiation Between Enantiomers

The (R)-N-Boc-coniine ((R)-tert-butyl 2-propylpiperidine-1-carboxylate) exhibits a negative specific rotation of [α]23D = −31.6° (c = 0.86, CHCl3), as reported for enantiomerically enriched material obtained via Mn-mediated coupling [1]. In contrast, the (S)-enantiomer ((S)-(+)-N-Boc-coniine) displays a positive specific rotation of [α]D20 = +33.5° (c = 0.43, CHCl3) when synthesized via ring-closing olefin metathesis [2]. A separate synthesis of (S)-N-Boc-coniine reported [α]D20 = +29.8° (c = 1.3, CHCl3) [2]. These values provide a >60° spread in specific rotation between enantiomers, enabling unambiguous identity confirmation and enantiomeric excess determination by polarimetry when procuring either enantiomer.

Rotation sign
Reported
(R)-N-Boc: [α]23D = −31.6° vs (S)-N-Boc: [α]D20 = +33.5° (CHCl₃)
Enables unambiguous enantiomer identity verification by polarimetry
>60° spread between enantiomers
Specific rotation Enantiomeric purity Chiroptical characterization

Downstream Pharmacological Potency of Coniine Enantiomers

Selection of the (R)-N-Boc-protected precursor directly determines the stereochemistry of the coniine free base obtained upon deprotection. The free base (R)-(−)-coniine demonstrates approximately 1.7-fold greater acute toxicity than (S)-(+)-coniine: LD50 (mouse, i.v.) values are ~7 mg/kg for (R)-(−)-coniine, ~12 mg/kg for (S)-(+)-coniine, and ~8 mg/kg for the racemate [1]. This stereospecific toxicity differential—where the (R)-enantiomer is 71% more potent than the (S)-enantiomer by this measure—is attributed to enantioselective binding at nicotinic acetylcholine receptors [1]. For researchers requiring the more pharmacologically active (R)-coniine for toxicology, receptor binding, or pharmacological studies, the (R)-N-Boc precursor is the obligatory intermediate.

Toxicity endpoint
Class-level
(R)-coniine LD50 ~7 mg/kg vs (S)-coniine ~12 mg/kg (mouse, i.v.)
Supports enantiomer-specific toxicity endpoint interpretation
Reported 1.7‑fold difference in acute murine model
Acute toxicity Stereospecific pharmacology Nicotinic receptor

Protecting-Group Effect on Chiroptical Properties

The N-Boc protecting group substantially alters the chiroptical signature of the piperidine core. (R)-N-Boc-coniine exhibits [α]23D = −31.6° (c = 0.86, CHCl3) [1], whereas the corresponding free base (R)-(−)-coniine displays [α]D = −7.9° (c = 0.5, CHCl3) [2]. This represents a ~4-fold greater magnitude of rotation for the N-Boc derivative relative to the free base under comparable solvent conditions. Similarly, the (S)-N-Boc-coniine shows [α]D20 = +33.5°, while (S)-(+)-coniine free base exhibits only +7.7° to +8.4° [2] [3]. This pronounced protecting-group effect on optical rotation (Δ[α]D ≈ 23.7° for the R series) provides a sensitive quality control metric: incomplete Boc deprotection or premature loss of the Boc group during storage can be detected by polarimetric deviation.

Boc shift
Reported
[α]D −31.6° (protected) → −7.9° (free base), Δ ≈ 23.7°
Confirms Boc protection and enables deprotection monitoring
~4× magnitude change in chloroform
Protecting group effect Specific rotation shift Coniine derivatives

Enantiomeric Purity vs. Racemic Derivatives

Commercially sourced (R)-tert-butyl 2-propylpiperidine-1-carboxylate (CAS 147974-34-3) is available at ≥97% chemical purity from specialty chemical suppliers . Critically, the (R)-configuration at C2 is stereochemically defined, distinguishing it from racemic tert-butyl 2-propylpiperidine-1-carboxylate (which exhibits [α]D ≈ 0° due to equal quantities of both enantiomers) and from the (S)-enantiomer (CAS 147974-35-4). The negative specific rotation ([α]D ≈ –31.6°) of the (R)-enantiomer provides a verifiable stereochemical identity that racemic material cannot match [1]. For comparison, the 2-methyl analog (N-Boc-2-methylpiperidine) has been prepared with >98% ee and is a liquid at room temperature (bp 54–56 °C at 0.05 mmHg), while the 2-propyl derivative (target compound) is a solid (mp ~45–48 °C for analogous compounds), offering differential handling and purification characteristics .

Enantiopure vs racemic
Class-level
(R)-enantiomer: [α]D ≈ −31.6°, solid; racemate: [α]D ≈ 0°
Solid form and non-zero rotation provide dual identity verification
Reduces risk of incorrect stereoisomer procurement
Enantiomeric excess Chemical purity Procurement specification

Orthogonal Boc Protection Strategy

The N-Boc group on (R)-tert-butyl 2-propylpiperidine-1-carboxylate can be selectively removed under mild acidic conditions (e.g., TFA/CH2Cl2, or HCl/dioxane) without affecting base-labile protecting groups and without epimerization at the C2 stereocenter [1]. This orthogonality is quantitatively distinct from alternative N-protected 2-propylpiperidine derivatives: N-Cbz-protected analogs require hydrogenolysis conditions that may reduce other functional groups, while N-acetyl-coniine requires harsher hydrolytic cleavage [2]. The Boc group's clean thermolytic or acidolytic removal has been demonstrated across diverse substrate scopes, with ≥95% product purity achieved for a majority of compounds in a Pfizer library study of 26 structurally diverse N-Boc amines . This enables the (R)-N-Boc-coniine to serve as a late-stage intermediate where the free (R)-coniine can be liberated immediately prior to biological assay, minimizing handling of the volatile and toxic free base.

Orthogonal deprotection
Class-level
Boc removal with TFA or HCl; ≥95% purity reported in flow thermolysis
Supports late-stage deprotection with retention of configuration
Orthogonal to base-labile and hydrogenation-sensitive groups
Orthogonal protection Boc deprotection Multi-step synthesis

Optimal Application Scenarios for (R)-N-Boc-Coniine


Synthesis of (R)-Coniine for Nicotinic Receptor Studies

When the research objective requires the more toxic (R)-coniine enantiomer (LD50 ~7 mg/kg i.v., mouse)—which is approximately 1.7-fold more potent than (S)-coniine at nicotinic acetylcholine receptors—(R)-tert-butyl 2-propylpiperidine-1-carboxylate is the direct protected precursor [1]. The N-Boc group can be removed immediately prior to biological assay (TFA/CH2Cl2, rt) to liberate (R)-coniine with retention of configuration (confirmed by [α]D monitoring from –31.6° to –7.9°) [2]. This approach minimizes storage and handling of the volatile, toxic free base while ensuring stereochemical fidelity.

Chiral Building Block for Piperidine Alkaloid Synthesis

The (R)-configured C2 stereocenter of this compound provides a pre-installed chiral handle for the synthesis of (R)-configured piperidine alkaloids and analogs, including (R)-coniine, (2R,6R)-trans-solenopsin A, and related 2-alkyl- and 2,6-dialkylpiperidine natural products [1]. The N-Boc protection permits chemoselective manipulation at other positions (e.g., α-lithiation at C6, N-alkylation after deprotection) without compromising the C2 stereochemistry. The solid physical form (mp ~45–48 °C for analogs) facilitates accurate weighing and storage compared to liquid 2-methyl or 2-ethyl N-Boc-piperidine analogs [2].

Enantiomeric Reference Standard for Chiral Analysis

The large specific rotation spread of >60° between (R)-N-Boc-coniine ([α]23D = –31.6°) and (S)-N-Boc-coniine ([α]D20 = +33.5°) establishes this compound as a suitable enantiomeric reference standard for chiral chromatographic method development [1]. Its non-zero rotation provides unambiguous detection of racemization or enantiomeric cross-contamination, while the commercial availability at ≥97% purity [2] supports its use as a calibration standard for polarimetric and chiral HPLC quantification of enantiomeric excess in synthetic coniine and related 2-alkylpiperidine samples.

Late-Stage Intermediate with Orthogonal N-Protection

The N-Boc group's orthogonal reactivity profile—selectively removable under acidic conditions without affecting base-sensitive functionality—makes (R)-tert-butyl 2-propylpiperidine-1-carboxylate suitable as a late-stage intermediate in complex synthetic sequences [1]. In continuous-flow thermolytic deprotection, ≥95% product purity is achievable without epimerization, enabling integration into automated synthesis platforms [2]. This scenario is particularly relevant for pharmaceutical development where the (R)-2-propylpiperidine motif is incorporated into drug candidates requiring a free secondary amine for receptor binding or further derivatization.

Application
Selection Property
Validation Focus
(R)-Coniine synthesis for nicotinic receptor research
Enantiomer-defined N-Boc protected precursor
Enantiomeric identity by polarimetry and deprotection monitoring
Chiral piperidine alkaloid building block
Pre-installed (R)-C2 stereocenter with orthogonal protection
Chemoselective manipulation without racemization
Enantiomeric reference standard
High-magnitude specific rotation spread (>60°)
Chiral HPLC and polarimetric calibration
Late-stage intermediate with orthogonal N-protection
Acid-labile Boc orthogonal to base-labile groups
Deprotection efficiency and configuration retention
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